molecular formula C11H14N2S B1271333 (4,5-Dihydro-thiazol-2-yl)-phenethyl-amine CAS No. 91215-17-7

(4,5-Dihydro-thiazol-2-yl)-phenethyl-amine

Cat. No.: B1271333
CAS No.: 91215-17-7
M. Wt: 206.31 g/mol
InChI Key: WMGJVTLPBGGVBQ-UHFFFAOYSA-N
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Description

(4,5-Dihydro-thiazol-2-yl)-phenethyl-amine is a useful research compound. Its molecular formula is C11H14N2S and its molecular weight is 206.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >30.9 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Coordination Compounds Synthesis

(4,5-Dihydro-thiazol-2-yl)-phenethyl-amine derivatives have been utilized in the synthesis of coordination compounds. For instance, compounds such as Co(L)2, Ni(L)2, and Cu(L)2 were prepared using this ligand, demonstrating its potential in forming complex metal coordination structures (Ramírez-Trejo et al., 2010).

Novel Material Development

This compound has been incorporated in the development of novel materials like a V-shaped molecule exhibiting interesting fluorescence effects. It demonstrated unique properties such as morphology-dependent fluorochromism, which can be useful in applications like security inks (Lu & Xia, 2016).

Antimicrobial and Antitumor Activity

Derivatives of this compound have shown promising antimicrobial and antitumor activities. Research indicates that these derivatives can be synthesized and have potential in treating various microorganisms and tumors (Abdelhamid et al., 2010).

Corrosion Inhibition

Thiazoles, including those related to this compound, have been studied for their efficacy as corrosion inhibitors, particularly for metals like copper. Their high inhibition efficiencies make them suitable for industrial applications (Farahati et al., 2019).

Molecular Dynamics and Computational Studies

The compound has been the subject of various computational and molecular dynamics studies, enhancing the understanding of its properties and potential applications in various fields, including pharmacology and material science (Kaya et al., 2016).

Properties

IUPAC Name

N-(2-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S/c1-2-4-10(5-3-1)6-7-12-11-13-8-9-14-11/h1-5H,6-9H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMGJVTLPBGGVBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)NCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40368530
Record name (4,5-Dihydro-thiazol-2-yl)-phenethyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676035
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

91215-17-7
Record name (4,5-Dihydro-thiazol-2-yl)-phenethyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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